molecular formula C12H14N2O2S B8517468 5-(4-Aminobenzyl)-3-ethylthiazolidine-2,4-dione

5-(4-Aminobenzyl)-3-ethylthiazolidine-2,4-dione

Cat. No. B8517468
M. Wt: 250.32 g/mol
InChI Key: NIQSSLIDDUDOMH-UHFFFAOYSA-N
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Patent
US07423159B2

Procedure details

A mixture of 3-ethyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (3.60 g), 5% palladium carbon (5.0 g) and tetrahydrofuran (300 mL) was subjected to catalytic reduction under hydrogen pressure of 5.0 kgf·cm−2. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography, and 5-(4-aminobenzyl)-3-ethyl-1,3-thiazolidine-2,4-dione was obtained as yellow crystals (3.05 g, yield 94%) from a fraction eluted with hexane-ethyl acetate (3:1-1:1, v/v). Recrystallization thereof from ethyl acetate-hexane gave yellow prism crystals. melting point: 103-104° C.
Name
3-ethyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7](=[O:8])[C:6](=[CH:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[S:5][C:4]1=[O:19])[CH3:2]>[C].[Pd].O1CCCC1>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][CH:6]2[S:5][C:4](=[O:19])[N:3]([CH2:1][CH3:2])[C:7]2=[O:8])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
3-ethyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Quantity
3.6 g
Type
reactant
Smiles
C(C)N1C(SC(C1=O)=CC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
palladium carbon
Quantity
5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CC2C(N(C(S2)=O)CC)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.